N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide is a complex organic compound with the molecular formula C34H34N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include benzyl chloride, carbamoyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful monitoring of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide include:
- N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
- N-benzyl-4-(3-benzylcarbamoyl-propyldisulfanyl)-butyramide .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C34H34N2O2 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-3H-indene-5-carboxamide |
InChI |
InChI=1S/C34H34N2O2/c1-33(2)21-28-20-27(32(38)36-23-25-12-8-5-9-13-25)16-19-30(28)34(33,3)29-17-14-26(15-18-29)31(37)35-22-24-10-6-4-7-11-24/h4-20H,21-23H2,1-3H3,(H,35,37)(H,36,38) |
InChI Key |
DGJVWAFHIMZFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1(C)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C=CC(=C2)C(=O)NCC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.